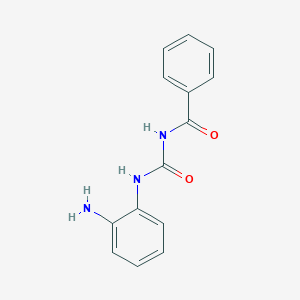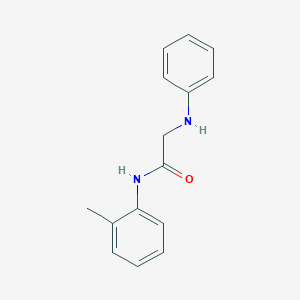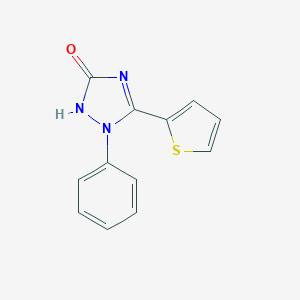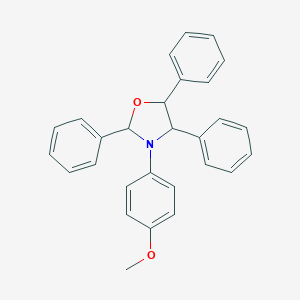![molecular formula C31H20O2 B282120 2-[(2-oxo-1,2-dihydro-1-acenaphthylenyl)(phenyl)methyl]-1(2H)-acenaphthylenone](/img/structure/B282120.png)
2-[(2-oxo-1,2-dihydro-1-acenaphthylenyl)(phenyl)methyl]-1(2H)-acenaphthylenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2-oxo-1,2-dihydro-1-acenaphthylenyl)(phenyl)methyl]-1(2H)-acenaphthylenone, also known as acenaphthenequinone, is a synthetic organic compound with potential applications in scientific research. Its unique chemical structure and properties make it an interesting subject of study in various fields of science.
Wirkmechanismus
The mechanism of action of 2-[(2-oxo-1,2-dihydro-1-acenaphthylenyl)(phenyl)methyl]-1(2H)-acenaphthylenonequinone is not fully understood, but it is believed to act as an oxidizing agent, reacting with various biological molecules such as proteins, DNA, and lipids. It has been shown to induce oxidative stress in cells, leading to cell death.
Biochemical and Physiological Effects:
Acenaphthenequinone has been shown to have various biochemical and physiological effects, including inhibition of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-[(2-oxo-1,2-dihydro-1-acenaphthylenyl)(phenyl)methyl]-1(2H)-acenaphthylenonequinone is its ability to act as a selective oxidizing agent, reacting with specific biological molecules. However, its potential toxicity and instability make it difficult to work with in laboratory settings.
Zukünftige Richtungen
There are many potential future directions for the study of 2-[(2-oxo-1,2-dihydro-1-acenaphthylenyl)(phenyl)methyl]-1(2H)-acenaphthylenonequinone. One area of interest is its potential as a chemical reagent for the synthesis of new compounds. Another area of interest is its potential as a therapeutic agent for the treatment of cancer and other diseases. Further research is needed to fully understand the mechanisms of action and potential applications of 2-[(2-oxo-1,2-dihydro-1-acenaphthylenyl)(phenyl)methyl]-1(2H)-acenaphthylenonequinone.
Synthesemethoden
Acenaphthenequinone can be synthesized through a variety of methods, including oxidation of 2-[(2-oxo-1,2-dihydro-1-acenaphthylenyl)(phenyl)methyl]-1(2H)-acenaphthylenone with chromic acid or potassium permanganate, and oxidation of 1,2-dihydroacenaphthylene with oxygen or peroxides. The most common method involves the oxidation of 2-[(2-oxo-1,2-dihydro-1-acenaphthylenyl)(phenyl)methyl]-1(2H)-acenaphthylenone with potassium permanganate in the presence of sulfuric acid.
Wissenschaftliche Forschungsanwendungen
Acenaphthenequinone has been studied for its potential applications in various scientific fields, including organic chemistry, biochemistry, and pharmacology. Its unique chemical structure makes it an interesting subject of study for its potential as a chemical reagent, as well as for its potential biological activities.
Eigenschaften
Molekularformel |
C31H20O2 |
|---|---|
Molekulargewicht |
424.5 g/mol |
IUPAC-Name |
2-[(2-oxo-1H-acenaphthylen-1-yl)-phenylmethyl]-2H-acenaphthylen-1-one |
InChI |
InChI=1S/C31H20O2/c32-30-23-16-6-12-18-10-4-14-21(25(18)23)28(30)27(20-8-2-1-3-9-20)29-22-15-5-11-19-13-7-17-24(26(19)22)31(29)33/h1-17,27-29H |
InChI-Schlüssel |
YKIFECBUSDHHTD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C2C3=CC=CC4=C3C(=CC=C4)C2=O)C5C6=CC=CC7=C6C(=CC=C7)C5=O |
Kanonische SMILES |
C1=CC=C(C=C1)C(C2C3=CC=CC4=C3C(=CC=C4)C2=O)C5C6=CC=CC7=C6C(=CC=C7)C5=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![methyl (1S,11R,12R)-1,11-diphenyl-14-thia-2,9-diazatetracyclo[9.2.1.0~2,10~.0~3,8~]tetradeca-3,5,7,9-tetraene-12-carboxylate](/img/structure/B282047.png)

![2-[(1,3-dioxo-1H,3H-benzo[de]isochromen-6-yl)carbonyl]benzoic acid](/img/structure/B282050.png)






